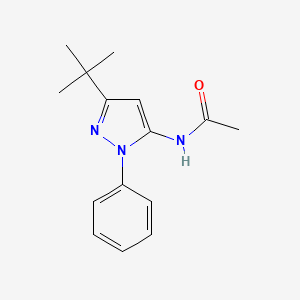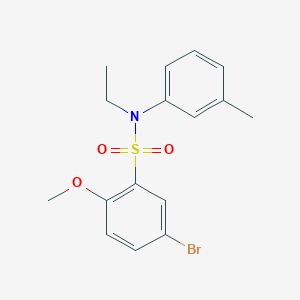
2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as an effective inhibitor of certain enzymes and its potential to act as a therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition may result in a reduction in inflammation and pain, making this compound a potential therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole has a range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential therapeutic agent for a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is its high degree of purity, which makes it suitable for use in a variety of lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential as a therapeutic agent for a range of diseases, including cancer, arthritis, and cardiovascular disease. Additionally, future research could focus on the identification of new biochemical and physiological effects of this compound, as well as its potential applications in other areas of science and technology.
Méthodes De Synthèse
The synthesis of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole can be achieved using a variety of methods, including the reaction of cyclopentanone with thiourea followed by the reaction of the resulting product with 2-methylfuran-3-carboxylic acid. This reaction results in the formation of the desired compound with a high degree of purity.
Applications De Recherche Scientifique
2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as an effective inhibitor of certain enzymes and its potential to act as a therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-10(6-7-15-8)11-13-14-12(16-11)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRQPXKLPYJJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)



![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)

![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)